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molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Cat. No. B048288
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998412

Procedure details

ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate (via methylation of the corresponding 4-hydroxypiperidine analog);
Name
ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](N(S(N1CCC(OC)CC1)(=O)=O)CC(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O(C1CC[NH:36][CH2:35]C1)C1C=CC=CC=1>>[CH2:1]([CH2:35][NH2:36])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)OCC)S(=O)(=O)N1CCC(CC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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